4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid
Description
4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-9(2)13(8-6-7-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDRNBCYAGWDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
Boc Protection of Primary Amines
The tert-butoxycarbonyl (Boc) group is widely employed for temporary amine protection due to its stability under basic conditions and selective deprotection under acidic environments. For 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid, the primary synthetic route involves Boc protection of 4-(isopropylamino)butanoic acid. This approach mirrors methodologies used for analogous compounds, such as 4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc anhydride), facilitated by a mild base such as potassium carbonate. The general mechanism is as follows:
$$
\text{4-(Isopropylamino)butanoic acid} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid} + \text{tert-butanol}
$$
Detailed Synthetic Procedures
Standard Boc Protection Protocol
Adapted from the synthesis of 4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid, the following protocol is optimized for the isopropyl variant:
Reagents
- 4-(Isopropylamino)butanoic acid (1.0 equiv)
- Di-tert-butyl dicarbonate (1.1 equiv)
- Potassium carbonate (2.0 equiv)
- 1,4-Dioxane/Water (1:1 v/v)
Procedure
- Dissolve 4-(isopropylamino)butanoic acid (10 mmol) in a mixture of 1,4-dioxane (50 mL) and water (50 mL).
- Add potassium carbonate (20 mmol) at 0°C under vigorous stirring.
- Introduce di-tert-butyl dicarbonate (11 mmol) dropwise and stir the reaction at 23°C for 12–16 hours.
- Concentrate the solvent under reduced pressure, acidify the aqueous layer with 5% KHSO₄, and extract with ethyl acetate (2 × 50 mL).
- Dry the combined organic phases over anhydrous MgSO₄ and evaporate to yield the crude product.
- Purify via recrystallization (hexane/ethyl acetate) to obtain white crystals.
Alternative Methodologies
Solvent Optimization
Patent WO2009064476A1 highlights the use of tetrahydrofuran (THF) as a superior solvent for Boc protection reactions due to its ability to stabilize intermediates. Substituting 1,4-dioxane with THF may enhance reaction homogeneity and yield.
Catalytic Acid Additives
Incorporating catalytic acetic acid (0.06 equiv) accelerates the reaction by protonating the amine, increasing its nucleophilicity. This modification reduces reaction time to 6–8 hours while maintaining yields >75%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key spectral data for 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid:
- ¹H NMR (400 MHz, CDCl₃) : δ 1.15 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 1.44 (s, 9H, C(CH₃)₃), 1.80–1.95 (m, 2H, CH₂CH₂COOH), 2.35 (t, J = 7.0 Hz, 2H, CH₂COOH), 3.20–3.35 (m, 1H, NCH(CH₃)₂), 3.45–3.60 (m, 2H, NCH₂).
- ¹³C NMR : 28.2 (C(CH₃)₃), 24.8 (CH(CH₃)₂), 34.5 (CH₂COOH), 50.1 (NCH₂), 80.5 (C(CH₃)₃), 156.0 (C=O Boc), 178.9 (COOH).
Industrial-Scale Considerations
Applications in Drug Synthesis
Role in Peptidomimetics
The Boc-protected amino acid serves as a building block for protease inhibitors, analogous to sitagliptin intermediates. Its lipophilic tert-butoxy group enhances membrane permeability, a critical factor in oral drug bioavailability.
Prodrug Activation
Acid-labile Boc groups enable controlled release of active amines in vivo, as demonstrated in NEP inhibitors like N-(3-carboxy-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methyl butanoic acid ethyl ester.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions with the Boc-protected amine.
Major Products Formed
Deprotection: The major product is the free amine after removal of the Boc group.
Substitution: Depending on the electrophile used, various substituted amines or amides can be formed.
Scientific Research Applications
4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: In the synthesis of peptide-based drugs and biomolecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid exerts its effects is primarily through the protection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions, allowing for controlled synthesis of complex molecules. The molecular targets are typically the amine groups in peptides and other organic molecules, and the pathways involved include nucleophilic substitution and deprotection reactions .
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butoxycarbonyl)amino)butanoic acid: Similar in structure but without the isopropyl group.
N-Boc-4-iodoaniline: Another Boc-protected compound used in organic synthesis.
Uniqueness
4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid is unique due to the presence of both the Boc protecting group and the isopropyl group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Biological Activity
4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a tert-butoxycarbonyl (Boc) group, an isopropyl amino moiety, and a butanoic acid backbone. Its molecular formula is , and it possesses unique properties that influence its biological interactions.
Biological Activity Overview
Research indicates that 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid exhibits several biological activities, particularly in the context of cancer research and enzyme inhibition. The compound's mechanism of action often involves interactions with specific proteins and pathways crucial for cellular functions.
Enzyme Inhibition
One of the primary areas of investigation has been the compound's role as an inhibitor of HSET (KIFC1), a kinesin motor protein involved in mitotic spindle assembly. Studies have shown that modifications to the compound can significantly affect its inhibitory potency. For instance, alterations in the alkyl chain length or substituents on the thiazole ring resulted in substantial changes in activity, with some modifications leading to a 3000-fold reduction in potency .
In Vitro Studies
In vitro assays have demonstrated that 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid can inhibit HSET activity effectively. For example, a concentration of 15 μM was found to increase multipolar mitoses in centrosome-amplified DLD1 human colon cancer cells, indicating its potential as an antitumor agent .
Table 1: Summary of In Vitro Findings
| Study | Concentration (μM) | Effect Observed |
|---|---|---|
| Study A | 15 | Increased multipolarity in DLD1 cells |
| Study B | Varies | IC50 values ranging from 10 to 50 μM depending on modifications |
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has a favorable half-life, with estimates around 215 minutes in mouse plasma stability assays. This stability indicates potential for further development as a therapeutic agent .
The mechanism by which 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid exerts its effects involves binding to HSET and disrupting its function. This interaction is crucial for understanding how the compound can be optimized for enhanced efficacy against cancer cells.
Q & A
Q. Role of Boc Group :
- Stability : The tert-butoxycarbonyl (Boc) group is inert under neutral and basic conditions but labile in acidic environments, enabling orthogonal protection strategies in multi-step syntheses .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Rigorous characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of Boc (δ ~1.4 ppm for tert-butyl) and isopropyl (δ ~1.2 ppm for CH₃) groups. The carboxylic acid proton (δ ~12 ppm) is often absent due to exchange broadening .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 316.2 for C₁₃H₂₅NO₄) .
- HPLC : Reverse-phase HPLC with UV detection (λ ~210 nm) assesses purity (>95% is typical for research-grade material) .
Q. Example Workflow :
Acquire 2D NMR (HSQC, HMBC) to resolve ambiguous couplings.
Repeat MS under softer ionization (e.g., ESI instead of MALDI) to confirm molecular ion integrity.
Advanced: What computational tools are recommended for predicting the reactivity of this compound in complex reaction systems?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model Boc cleavage kinetics under acidic conditions.
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to optimize reaction conditions.
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to biological targets (e.g., enzymes or receptors) .
Key Parameter : The Boc group’s electron-withdrawing effect lowers the pKa of the adjacent amine, influencing protonation states in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
